molecular formula C4H10N6 B12116615 3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine

3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine

Katalognummer: B12116615
Molekulargewicht: 142.16 g/mol
InChI-Schlüssel: SWTGKQHEFXAYNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes an ethyl group, a hydrazinyl group, and an amine group attached to the triazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine and ethyl isothiocyanate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide under reflux conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the triazole intermediate with hydrazine hydrate. This reaction is typically performed under mild conditions, such as room temperature, to avoid decomposition of the product.

    Amination: The final step involves the introduction of the amine group through a nucleophilic substitution reaction. This can be achieved by reacting the hydrazinyl-triazole intermediate with an appropriate amine source, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine or hydrazinyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Ammonia, amine derivatives; reactions are performed under mild conditions, often at room temperature.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives. It serves as a precursor for the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various organic reactions.

Wirkmechanismus

The mechanism of action of 3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with proteins and nucleic acids, affecting their function and stability. The presence of the hydrazinyl and amine groups allows the compound to form hydrogen bonds and other interactions with biological molecules, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-amino-3-hydrazino-5-mercapto-1,2,4-triazole: Similar structure with a mercapto group instead of an ethyl group.

    5-amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a carbohydrazide group, offering different reactivity and applications.

    4H-1,2,4-triazol-3-amine, 4-ethyl-: Similar structure but lacks the hydrazinyl group.

Uniqueness

3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine is unique due to the presence of both the ethyl and hydrazinyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C4H10N6

Molekulargewicht

142.16 g/mol

IUPAC-Name

3-ethyl-5-hydrazinyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C4H10N6/c1-2-3-8-9-4(7-5)10(3)6/h2,5-6H2,1H3,(H,7,9)

InChI-Schlüssel

SWTGKQHEFXAYNH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN=C(N1N)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.